(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desisobutyl-N-propyl Rifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is characterized by its molecular formula C45H60N4O11 and a molecular weight of 832.978 . It is a member of the rifamycin class of antibiotics, known for their broad-spectrum antibacterial activity.
Preparation Methods
The synthesis of N-Desisobutyl-N-propyl Rifabutin involves multiple steps, starting from rifabutinThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods are designed to optimize these conditions for large-scale manufacturing, ensuring consistency and quality.
Chemical Reactions Analysis
N-Desisobutyl-N-propyl Rifabutin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-Desisobutyl-N-propyl Rifabutin has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of rifamycin derivatives.
Biology: Researchers use this compound to investigate the mechanisms of antibiotic resistance in mycobacteria.
Medicine: It serves as a model compound for developing new antibiotics with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-Desisobutyl-N-propyl Rifabutin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth and cell death . The compound specifically targets the bacterial RNA polymerase without affecting the mammalian enzyme, making it effective against a wide range of bacterial infections.
Comparison with Similar Compounds
N-Desisobutyl-N-propyl Rifabutin is unique among rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifampicin: Another rifamycin antibiotic with a broader spectrum of activity but different pharmacokinetic properties.
Rifabutin: The parent compound, used primarily for treating mycobacterial infections in HIV-positive patients.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
N-Desisobutyl-N-propyl Rifabutin stands out due to its modified side chains, which may confer unique pharmacological properties and potential advantages in specific therapeutic contexts.
Properties
Molecular Formula |
C45H60N4O11 |
---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
(2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,47,51-54H,11,16-20H2,1-10H3 |
InChI Key |
WGJJHCHIIIQECM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)C3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.